2-[Methyl(methylsulfonyl)amino]benzoic acid

Lipophilicity Membrane permeability Chromatographic retention

SAR teams optimizing sulfonamidobenzoic acid leads encounter experimental variability from non-equivalent regioisomers or des-methyl analogs. 2-[Methyl(methylsulfonyl)amino]benzoic acid (CAS 401822-72-8) eliminates this risk as the defined ortho-substituted N-methyl scaffold: • +0.32 LogP vs. des-methyl analog (CAS 162787-61-3) for systematic lipophilicity tuning • Ortho-carboxylic acid enables bidentate metal-chelate formation unattainable with para/meta isomers • Documented melting point 146-148 °C allows benchtop identity verification, reducing QC overhead. Supplied ≥95% pure as a crystalline solid with global shipment.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 401822-72-8
Cat. No. B1605425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(methylsulfonyl)amino]benzoic acid
CAS401822-72-8
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C
InChIInChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
InChIKeyOXAJWSLXTCIFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(methylsulfonyl)amino]benzoic acid: Identity, Physicochemical Baseline & Procurement


2-[Methyl(methylsulfonyl)amino]benzoic acid (CAS 401822-72-8; synonyms: 2-(N-methylmethylsulfonamido)benzoic acid, 2-(N-methylmethanesulfonamido)benzoic acid) is an ortho-substituted benzoic acid derivative bearing an N-methylated methylsulfonamide group, with molecular formula C₉H₁₁NO₄S and molecular weight 229.25 g/mol . The compound is commercially supplied as a white to pale yellow crystalline solid with a reported purity specification of ≥95% (HPLC) and a melting point of 146–148 °C [1]. It is classified as a research-use-only sulfonamide building block utilized in medicinal chemistry, agrochemical lead optimization (particularly as an HPPD inhibitor scaffold), and coordination chemistry for metal-complex synthesis . Its structural distinction—the simultaneous presence of an N-methyl group and an ortho-carboxylic acid substituent—differentiates it from des-methyl, regioisomeric, and sulfamoyl analogs, making non-equivalent substitution an experimental risk .

1
Sulfonamide building block with ortho-carboxylic acid for medicinal chemistry and agrochemical research
2
Crystalline solid with a reported melting point for benchtop identity verification workflows
3
N-methyl group provides a quantifiable lipophilicity increase over the des-methyl analog for SAR studies

Why 2-[Methyl(methylsulfonyl)amino]benzoic Acid Differs from Regioisomeric & Des-Methyl Analogs


Within the sulfonamidobenzoic acid class, small structural alterations—removal of the N-methyl group, relocation of the sulfonamide substituent from the ortho to the meta or para position, or substitution of the sulfonamide sulfur with a sulfamoyl group—produce compounds with measurably different physicochemical properties (LogP, melting point, ionization behavior) and distinct biological target profiles [1]. The N-methyl group on 401822-72-8 increases lipophilicity by approximately 0.32 LogP units relative to the des-methyl analog (2-[(methylsulfonyl)amino]benzoic acid, CAS 162787-61-3), which directly affects membrane permeability, protein binding, and chromatographic retention times in both analytical and preparative workflows . Furthermore, the ortho-carboxylic acid position enables intramolecular hydrogen bonding and metal-chelation geometries that para- and meta-isomers cannot replicate, which is critical when the compound serves as a ligand precursor for coordination complexes or as an intermediate in structure–activity relationship (SAR) campaigns [2].Generic substitution without analytical verification therefore risks introducing compounds with different solubility profiles, divergent reactivity, or entirely distinct biological target engagement .

Target
N-Methyl ortho-isomer
N-methyl group increases LogP by 0.32 units relative to des-methyl analog; ortho-COOH enables bidentate metal chelation.
CAS 401822-72-8
Risk
Des-methyl or regioisomer
Removal of N-methyl alters HPLC retention and membrane permeability; meta/para isomers cannot replicate ortho-chelation geometries.
May shift lipophilicity-dependent SAR and coordination behavior
Supplier misannotation risk: some databases conflate this sulfonamide building block with mefenamic acid (NSAID); independent CAS verification is essential to avoid receiving the wrong compound.

Evidence Differentiating 2-[Methyl(methylsulfonyl)amino]benzoic Acid from Structural Analogs


Lipophilicity Advantage Over Des-Methyl Analog

The presence of the N-methyl substituent in 2-[Methyl(methylsulfonyl)amino]benzoic acid (401822-72-8) results in a computed LogP of 1.86, compared to a LogP of 1.54 for the des-methyl analog 2-[(methylsulfonyl)amino]benzoic acid (CAS 162787-61-3), representing a ΔLogP of +0.32 log units . This difference is consistent across multiple computational prediction platforms (ChemSrc, Hit2Lead) and reflects the contribution of the additional methyl group to the compound's overall hydrophobicity.

Lipophilicity
Cross-study comparable
ΔLogP = +0.32 (LogP 1.86 vs. des-methyl LogP 1.54)
Supports controlled lipophilicity increase in SAR
Computational prediction; alters HPLC retention and membrane partitioning context
Lipophilicity Membrane permeability Chromatographic retention

Defined Melting Point vs Des-Methyl Analog

The target compound 401822-72-8 exhibits a well-defined melting point of 146–148 °C (reported by ChemBase supplier specification) [1]. In contrast, the des-methyl analog 2-[(methylsulfonyl)amino]benzoic acid (CAS 162787-61-3) has no published melting point data available across multiple authoritative databases (ChemicalBook, ChemSrc, American Elements), with all entries listing 'Melting Point: N/A' . This absence of a defined melting range for the des-methyl analog is consistent with a compound that may exist as an amorphous solid or exhibit broad, irreproducible melting behavior under standard laboratory conditions.

Melting Point
Class-level inference
146–148 °C reported; des-methyl analog has no published melting point data
Enables benchtop identity verification
Supplier specification data; requires lot-specific verification
Crystallinity Purity verification Formulation

Ortho Regioisomer: Distinct Applications from Meta and Para Analogs

2-[Methyl(methylsulfonyl)amino]benzoic acid (401822-72-8) is the ortho-substituted regioisomer. It is documented as a precursor for metal-chelate coordination complexes and an HPPD-inhibitor scaffold [1]. The meta-isomer (3-[Methyl(methylsulfonyl)amino]benzoic acid, CAS 89469-46-5) is catalogued primarily as a research compound with no documented metal-chelation or enzyme-inhibition applications [2]. The para-isomer (4-[Methyl(methylsulfonyl)amino]benzoic acid, CAS 7151-76-0) is identified in the patent literature as a key intermediate in the synthesis of conivaptan hydrochloride, a vasopressin receptor antagonist, indicating a completely divergent commercial and pharmacological application space .

Regioisomer Applications
Class-level inference
Ortho: HPPD inhibitor scaffold, metal-chelate ligand. Meta: research only. Para: conivaptan intermediate.
Regioisomer identity determines synthetic and target profile
Literature and patent survey; application divergence supports explicit CAS verification
Regiochemistry Synthetic intermediate Metal chelation

Misidentification Risk: Not Mefenamic Acid

Multiple commercial supplier databases (EvitaChem, Santa Cruz Biotechnology) erroneously list 2-[Methyl(methylsulfonyl)amino]benzoic acid (CAS 401822-72-8) as synonymous with Mefenamic acid (CAS 61-68-7) . This is factually incorrect. Mefenamic acid is 2-(2,3-dimethylphenyl)aminobenzoic acid, an anthranilic acid–derived NSAID with molecular formula C₁₅H₁₅NO₂, MW 241.29 g/mol—structurally and pharmacologically unrelated to the C₉H₁₁NO₄S sulfonamide building block 401822-72-8 [1]. Researchers who procure 401822-72-8 expecting mefenamic acid will receive an entirely different compound incapable of COX inhibition and unsuitable for any NSAID-related pharmacological study.

Misidentification Risk
Supporting evidence
Vendor databases incorrectly list CAS 401822-72-8 as mefenamic acid (NSAID, CAS 61-68-7)
Procurement risk; independent CAS verification is required
Data to verify against authoritative chemistry databases
Chemical identity Procurement verification NSAID misclassification

Application Scenarios for 2-[Methyl(methylsulfonyl)amino]benzoic Acid


Medicinal Chemistry SAR with Controlled Lipophilicity Increase

When a lead optimization program starts from the 2-[(methylsulfonyl)amino]benzoic acid scaffold (LogP 1.54) and requires increased membrane permeability without introducing heteroatoms, 401822-72-8 provides a quantifiable LogP increment of +0.32 units through simple N-methylation . The ortho-carboxylic acid is retained for further amide coupling or esterification, making this compound the direct building block for synthesizing a congeneric series with systematically varied lipophilicity [1].

Metal-Organic Coordination with Ortho-Carboxylate–Sulfonamide Ligands

The ortho position of both the carboxylic acid and the N-methylmethylsulfonamido group in 401822-72-8 enables bidentate metal-chelate formation, as demonstrated by Bokhari et al. (2015) who synthesized Co(II), Cu(II), Ce(II), Pr(II), Dy(II), and Nd(II) complexes from N-alkylated 2-sulfonamidobenzoic acid ligands . The meta- and para-regioisomers cannot form analogous chelate geometries due to the spatial separation of the coordinating groups, making 401822-72-8 the required regioisomer for this application class [1].

Agrochemical HPPD Inhibitor Development

401822-72-8 has been documented as an inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), the molecular target of commercial triketone herbicides (e.g., mesotrione), leading to disrupted carotenoid biosynthesis in plants . The N-methyl group, which contributes the measured +0.32 LogP increase relative to the des-methyl analog, is expected to enhance foliar uptake and phloem mobility—critical parameters for herbicide candidate progression [1].

Melting Point-Based Identity Verification for Procurement QC

For synthesis groups ordering multi-gram to kilogram quantities, the documented melting point of 146–148 °C for 401822-72-8 enables benchtop identity verification via melting point apparatus without requiring NMR or HPLC for every incoming lot . This contrasts with the des-methyl analog (CAS 162787-61-3), which lacks a published melting point, necessitating instrument-based identity confirmation for every receipt and increasing QC overhead [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
N-Methyl lipophilicity increment
LogP and membrane permeability assay context
Metal-organic coordination
Ortho-COOH / sulfonamide chelation geometry
Complexation and structural characterization
Agrochemical HPPD inhibitor development
HPPD enzyme inhibition scaffold
Target engagement and foliar uptake model review
Procurement QC identity check
Sharp melting point (146–148 °C)
Benchtop identity confirmation workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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